molecular formula C12H27Al B14724781 Tri(butan-2-yl)alumane CAS No. 13282-35-4

Tri(butan-2-yl)alumane

Cat. No.: B14724781
CAS No.: 13282-35-4
M. Wt: 198.32 g/mol
InChI Key: NDUUEFPGQBSFPV-UHFFFAOYSA-N
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Description

Tri(butan-2-yl)alumane, also known as triisobutyl aluminum, is an organoaluminum compound with the molecular formula C12H30Al. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is of significant interest due to its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(butan-2-yl)alumane can be synthesized through the reaction of aluminum trichloride with butan-2-yl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

AlCl3+3BuLiAl(Bu)3+3LiCl\text{AlCl}_3 + 3 \text{BuLi} \rightarrow \text{Al(Bu)}_3 + 3 \text{LiCl} AlCl3​+3BuLi→Al(Bu)3​+3LiCl

where Bu represents the butan-2-yl group.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors under controlled conditions. The process involves the careful handling of reagents and the use of specialized equipment to ensure the purity and yield of the final product. The production process is designed to minimize the exposure of the compound to air and moisture, which can lead to unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Tri(butan-2-yl)alumane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminum oxide and butan-2-yl radicals.

    Reduction: Can reduce certain organic compounds, acting as a reducing agent.

    Substitution: Participates in substitution reactions where the butan-2-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Typically carried out in the presence of oxygen or air.

    Reduction: Often involves the use of hydrogen gas or other reducing agents.

    Substitution: Requires the presence of suitable nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Produces aluminum oxide and butan-2-yl radicals.

    Reduction: Forms reduced organic compounds and aluminum by-products.

    Substitution: Yields substituted organoaluminum compounds.

Scientific Research Applications

Tri(butan-2-yl)alumane has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tri(butan-2-yl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. Its reactivity is primarily due to the presence of the aluminum atom, which can form strong bonds with other elements and compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.

    Triisobutylaluminum: Similar in structure but with different isomeric forms of the butyl group.

    Trimethylaluminum: Contains methyl groups instead of butan-2-yl groups, leading to different reactivity and applications.

Uniqueness

Tri(butan-2-yl)alumane is unique due to its specific alkyl groups, which impart distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications.

Properties

CAS No.

13282-35-4

Molecular Formula

C12H27Al

Molecular Weight

198.32 g/mol

IUPAC Name

tri(butan-2-yl)alumane

InChI

InChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*3H,4H2,1-2H3;

InChI Key

NDUUEFPGQBSFPV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Al](C(C)CC)C(C)CC

Origin of Product

United States

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